4-氨基-N-(1,1-二氧代四氢嘧啶-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

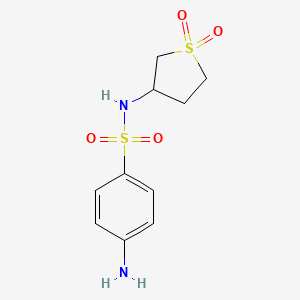

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide consists of a benzenesulfonamide core with a tetrahydrothienyl group attached to the nitrogen atom .科学研究应用

Proteomics Research

Proteomics investigates the structure, function, and interactions of proteins within biological systems. Researchers use 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide as a tool to study protein-protein interactions, post-translational modifications, and protein expression patterns. Its ability to selectively bind to specific proteins or protein domains aids in identifying potential drug targets or diagnostic markers .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating bicarbonate levels in various tissues. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide acts as a CA inhibitor, particularly targeting CA IX and XII isoforms. These isoforms are overexpressed in certain cancers, making this compound a potential candidate for cancer therapy .

Antibacterial Activity

Studies have explored the antibacterial properties of this compound. It exhibits inhibitory effects against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers investigate its mechanism of action and potential applications in combating bacterial infections .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide shows promise as an anti-inflammatory agent. Researchers study its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Metal Ion Chelation

The sulfonamide group in this compound can chelate metal ions. Researchers investigate its ability to bind to essential metal ions (such as zinc, copper, or iron) and its potential applications in metalloenzyme inhibition or metal-based drug design .

Neuroprotection

Emerging research suggests that 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative conditions. Further studies are needed to explore its neuroprotective mechanisms and therapeutic relevance .

These applications highlight the versatility and potential impact of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide across different scientific domains. Researchers continue to explore its properties and applications, contributing to our understanding of its biological significance .

属性

IUPAC Name |

4-amino-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJVZQUYGGPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2775790.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)

![[2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine, AldrichCPR](/img/structure/B2775796.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2775797.png)